![molecular formula C12H13NO6 B040105 Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate CAS No. 124090-10-4](/img/structure/B40105.png)
Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate
概要
説明
Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate, also known as DNP, is a chemical compound that has been widely used in scientific research. DNP is a yellow crystalline powder with a molecular formula of C11H11NO6 and a molecular weight of 249.21 g/mol. DNP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用機序
Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate acts as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity allows Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate to form covalent bonds with proteins and other biomolecules, making it a useful tool for studying protein-ligand interactions. Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate has also been shown to induce oxidative stress, leading to cell death in some systems.
Biochemical and Physiological Effects:
Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate has been shown to have a variety of biochemical and physiological effects, including inhibition of mitochondrial ATP synthesis, induction of uncoupling protein expression, and activation of AMP-activated protein kinase. These effects have been studied in a range of systems, including isolated mitochondria, cultured cells, and animal models.
実験室実験の利点と制限
One advantage of using Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate in lab experiments is its reactivity with biomolecules, allowing for the study of protein-ligand interactions and other biochemical processes. However, Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate can also be toxic to cells at high concentrations, limiting its use in some systems. Additionally, the reactive nature of Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate can make it difficult to control its effects in vivo, and its potential for inducing oxidative stress must be carefully considered in experimental design.
将来の方向性
There are several potential future directions for research involving Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate. One area of interest is the development of Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate-based probes for imaging and sensing applications. Another potential application is the use of Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate as a therapeutic agent for diseases such as cancer and neurodegenerative disorders. Finally, further research is needed to better understand the mechanisms underlying the biochemical and physiological effects of Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate, as well as its potential limitations and toxicity.
科学的研究の応用
Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate has been used in a variety of scientific research applications, including as a fluorescent probe for studying protein-ligand interactions, as a photosensitizer for photodynamic therapy, and as a catalyst for organic reactions. Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate has also been used in the synthesis of other compounds, such as chiral amino acids and heterocycles.
特性
CAS番号 |
124090-10-4 |
|---|---|
分子式 |
C12H13NO6 |
分子量 |
267.23 g/mol |
IUPAC名 |
dimethyl 2-[(4-nitrophenyl)methyl]propanedioate |
InChI |
InChI=1S/C12H13NO6/c1-18-11(14)10(12(15)19-2)7-8-3-5-9(6-4-8)13(16)17/h3-6,10H,7H2,1-2H3 |
InChIキー |
HCFICDDPFRMXNM-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
正規SMILES |
COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

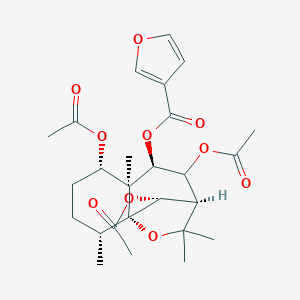
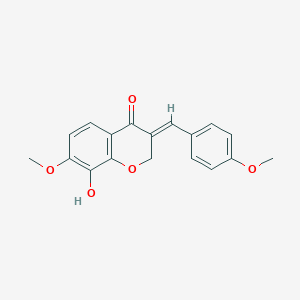
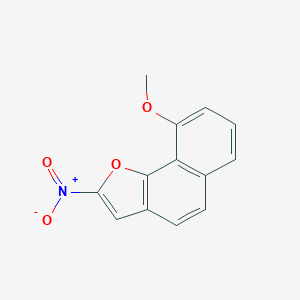
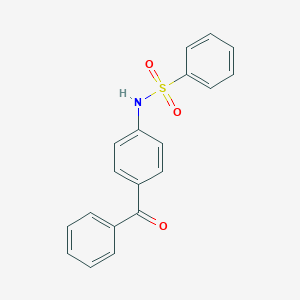
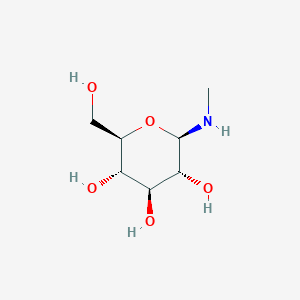

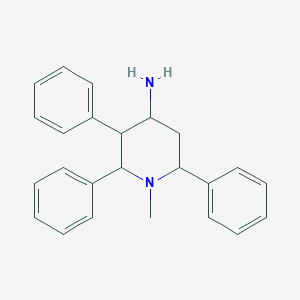

![4-Methylpyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B40041.png)
![Thieno[3,2-b]pyridin-6-ylmethanol](/img/structure/B40043.png)
![3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B40045.png)
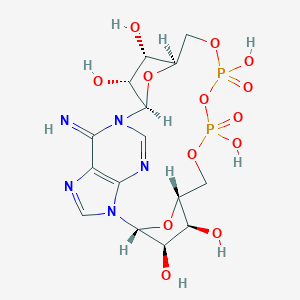
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B40048.png)
